4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one

Beschreibung

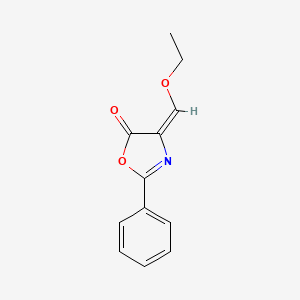

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one (oxazolone) is a synthetic hapten widely employed in preclinical research to model immune-mediated inflammatory conditions. Structurally, it features an oxazolin-5-one ring substituted with an ethoxymethylene group at position 4 and a phenyl group at position 2 (Fig. 1). This compound is pivotal in inducing delayed-type hypersensitivity (DTH) reactions, atopic dermatitis (AD), and colitis in murine models . Its mechanism involves covalent binding to skin or mucosal proteins, forming immunogenic complexes that trigger T cell-mediated responses. Oxazolone is commercially available as a high-purity analytical standard (≥90% HPLC grade) for pharmaceutical and toxicological studies .

Eigenschaften

CAS-Nummer |

57784-65-3 |

|---|---|

Molekularformel |

C12H11NO3 |

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

(4E)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |

InChI-Schlüssel |

SJHPCNCNNSSLPL-CSKARUKUSA-N |

SMILES |

CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 |

Isomerische SMILES |

CCO/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2 |

Kanonische SMILES |

CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 |

Andere CAS-Nummern |

15646-46-5 |

Piktogramme |

Irritant |

Synonyme |

2-Phenyl-4-(ethoxymethylene)oxazol-5-one 4 Ethoxymethylene 2 phenyloxazolone 4-Ethoxymethylene-2-phenyloxazolone Oxazolone |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Zinc Chloride/Acetic Anhydride-Mediated Synthesis

A widely reported method involves the reaction of hippuric acid (N-benzoylglycine) with aldehydes in the presence of anhydrous zinc chloride (ZnCl₂) and acetic anhydride (Ac₂O). The aldehyde component, typically an aryl or ethoxymethylene donor, undergoes Knoevenagel condensation with the active methylene group of hippuric acid. ZnCl₂ acts as a Lewis acid catalyst, facilitating imine formation and subsequent cyclization.

Procedure :

-

Hippuric acid (1 equiv) and the aldehyde (1.2 equiv) are suspended in acetic anhydride.

-

Anhydrous ZnCl₂ (10 mol%) is added, and the mixture is heated at 100°C for 4–6 hours.

-

The crude product is precipitated by adding ice-cold water, filtered, and purified via recrystallization or column chromatography.

Yield : 62–76%.

Key Advantage : Short reaction time and operational simplicity.

Polyphosphoric Acid (PPA)-Assisted Cyclization

Polyphosphoric acid (PPA) serves as both catalyst and solvent in this high-temperature approach. The method is effective for sterically hindered aldehydes that exhibit poor solubility in acetic anhydride.

Procedure :

-

Hippuric acid and the aldehyde (1:1 molar ratio) are mixed in PPA.

-

The reaction is heated at 90°C for 4 hours.

-

The mixture is quenched with water, and the precipitate is washed and dried.

Yield : 70–85%.

Limitation : Difficulty in separating PPA from the product necessitates extensive washing.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation significantly accelerates the reaction by enhancing molecular agitation. This method eliminates solvents and reduces energy consumption.

Procedure :

-

Hippuric acid and the aldehyde (1:1 molar ratio) are mixed with acetic anhydride.

-

The mixture is irradiated in a microwave reactor at 2450 MHz for 4–5 minutes.

-

The product is isolated by filtration and washed with ethanol.

Yield : 70–75%.

Advantage : Reaction time reduced from hours to minutes.

Palladium-Catalyzed Synthesis

Palladium(II) acetate [Pd(OAc)₂] enables solvent-free synthesis under mild conditions, suitable for thermally sensitive substrates.

Procedure :

-

Hippuric acid, aldehyde (1:1), and Pd(OAc)₂ (5 mol%) are ground into a homogeneous mixture.

-

The mixture is heated at 80°C for 2 hours or subjected to microwave irradiation (300 W).

-

The product is extracted with ethyl acetate and purified via silica gel chromatography.

Yield : 68–72%.

Note : Palladium residues require removal via chelating agents in industrial applications.

Alternative Synthetic Routes

Triethyl Orthoformate-Mediated Cyclization

1-Naphthoyl-glycine reacts with triethyl orthoformate and acetic anhydride under reflux to yield 4-ethoxymethylene derivatives. This method is advantageous for introducing ethoxymethylene groups directly.

Procedure :

Al₂O₃-H₃BO₃ Catalyst System

Neutral alumina impregnated with boric acid (Al₂O₃-H₃BO₃) offers a reusable heterogeneous catalyst for eco-friendly synthesis.

Procedure :

-

Hippuric acid and aldehyde (1:1) are mixed with Al₂O₃-H₃BO₃ (1.5 g/mmol) in toluene.

-

The mixture is refluxed for 3 hours, filtered, and concentrated to isolate the product.

Industrial-Scale Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade oxazolones. Common methods include:

| Method | Conditions | Purity | Yield Recovery |

|---|---|---|---|

| Column Chromatography | Ethyl acetate/hexane (1:4) | >98% | 85–90% |

| Recrystallization | Carbon tetrachloride or ethanol | 95–97% | 75–80% |

| Dilute Acid Extraction | 0.1M HCl followed by neutralization | 90–92% | 70–75% |

Characterization and Quality Control

Synthetic batches are validated using:

-

NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic signals at δ 8.2 (C=O), 7.5–7.8 (aromatic protons), and 4.1 ppm (OCH₂CH₃).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 217.22 [M+H]⁺.

-

Elemental Analysis : Carbon (66.36%), Hydrogen (5.06%), Nitrogen (6.45%).

Challenges and Optimization Strategies

-

Low Yields in Sterically Hindered Systems : Bulky substituents on the aldehyde reduce reactivity. Using PPA or microwave irradiation improves outcomes.

-

Byproduct Formation : Acetic anhydride excess leads to acetylated byproducts. Stoichiometric control and stepwise addition mitigate this issue.

-

Catalyst Recovery : Heterogeneous catalysts (e.g., Al₂O₃-H₃BO₃) enable reuse for 3–5 cycles without significant activity loss .

Analyse Chemischer Reaktionen

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents include bases (e.g., sodium ethoxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one serves as a versatile building block in organic synthesis, particularly for creating various heterocycles. The compound can undergo transformations to yield:

- Pyrazoles

- Triazolo[1,5-a]pyridines

- Thiadiazoles

These derivatives are essential in drug development and materials science, showcasing the compound's utility as a precursor for complex molecular structures .

Immunological Research

One of the primary applications of this compound is its role as a haptenizing agent in immunological studies. It is utilized to induce delayed-type hypersensitivity reactions, making it valuable in research related to allergic responses and inflammatory diseases. Notably, studies have shown that this compound can modulate immune responses by enhancing the activation and proliferation of immune cells .

Case Study: Inflammatory Bowel Disease Research

In research involving zebrafish, this compound has been employed to induce inflammatory reactions in intestinal tissues. This model can be instrumental for gene expression studies related to conditions such as Crohn’s disease and ulcerative colitis . The ability to simulate human disease processes in zebrafish provides a significant advantage for understanding disease mechanisms and testing therapeutic interventions.

Biological Activities

The compound demonstrates notable biological activities, particularly as a sensitizing agent. Its application extends to:

- Inducing inflammatory responses in model organisms.

- Investigating mechanisms of allergic diseases.

These properties make it an important tool for researchers studying the underlying processes of immune system activation and hypersensitivity .

Wirkmechanismus

The mechanism of action of 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one involves its role as a haptenizing agent. When introduced into biological systems, it binds to proteins, forming hapten-protein complexes. These complexes are recognized by the immune system, leading to an inflammatory response . The compound primarily targets immune cells, activating pathways involved in hypersensitivity reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Oxazolone is part of a broader class of haptens and prohaptens used to study immune dysregulation. Key structural analogs and functionally related compounds include 2,4-dinitrochlorobenzene (DNCB) , trinitrobenzene sulfonic acid (TNBS) , benzo(a)pyrene (BaP) , and carvone oxime (COx) . Below is a detailed comparison:

Structural and Functional Differences

Immune Response Profiles

- Oxazolone: Induces Th2-skewed inflammation in colitis, mimicking ulcerative colitis (UC) with superficial mucosal damage and eosinophil infiltration . In AD models, it reduces skin barrier proteins (ELOVL1/4), impairing fatty acid synthesis . Requires a two-step sensitization protocol: topical application followed by intrarectal challenge for colitis, or repeated epidermal exposure for AD .

DNCB :

- TNBS: Elicits Th1-driven transmural inflammation, resembling Crohn’s disease, with granuloma formation .

Experimental Variability and Protocol Differences

- Sensitization: Oxazolone colitis models require prior skin sensitization (3% oxazolone in acetone/olive oil) followed by intrarectal challenge (0.5% in ethanol) . DNCB and TNBS often use single or repeated topical applications without systemic sensitization .

Dose-Dependent Effects :

Mechanistic Insights from Comparative Studies

Colitis Models :

Skin Inflammation :

Limitations and Advantages

Oxazolone :

DNCB/TNBS :

- Advantages: Robust Th1/Th17 models; simpler protocols.

- Limitations: Less relevant for UC or AD pathophysiology .

Biologische Aktivität

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one (also known as oxazolone) is a synthetic organic compound with the molecular formula C₁₂H₁₁NO₃. Its structure features a 1,3-oxazole ring with a phenyl substituent at the 2-position and an ethoxymethylene group at the 4-position. This compound has garnered attention for its diverse biological activities, particularly in immunology and inflammatory research.

- Molecular Formula : C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- Melting Point : 93-97 °C

- Appearance : White to orange or pink powder

This compound primarily acts as a haptenizing agent, inducing immune responses through the formation of hapten-protein complexes. This mechanism is critical in understanding its role in delayed-type hypersensitivity reactions and inflammatory diseases.

Immunological Studies

Research indicates that this compound is effective in inducing inflammatory responses in various model organisms. Key findings include:

- Zebrafish Models : It has been used to induce inflammatory reactions in adult zebrafish, serving as a model for studying gene expression related to inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis .

- Mouse Models : In transgenic mice (L2-IL5), sensitization with oxazolone followed by topical challenge resulted in significant eosinophilia and histopathological changes typical of eosinophilic esophagitis (EoE). The treated mice exhibited increased levels of Th2 cytokines (IL-5 and IL-13), indicating a strong immune response .

- Inflammatory Bowel Disease (IBD) : Oxazolone colitis has been established as a model for studying IBD, where it induces colitis through intrarectal administration, leading to significant immune activation and inflammation .

Study on Eosinophilic Esophagitis

A study involving L2-IL5 mice demonstrated that sensitization with oxazolone followed by an esophageal challenge resulted in:

- Eosinophil Microabscess Formation : Significant eosinophil infiltration was observed.

- Cytokine Production : Increased secretion of IL-13 and eotaxin-1 was noted, correlating with the severity of inflammation .

Study on Inflammatory Bowel Disease

In another study, oxazolone was administered to induce colitis in murine models. The results showed:

- Th2 Polarization : Enhanced IL-13 production from invariant NKT cells.

- Histopathological Changes : Mice exhibited increased lymphoid formations and altered intestinal permeability, suggesting a critical role for this compound in IBD research .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxymethylene-2-phenyloxazolin-5-one | Methoxy group instead of ethoxy | Different electronic properties due to methoxy |

| 4-Anilinomethylene-2-phenyloxazolin-5-one | Aniline substituent at the 4-position | Potential for enhanced reactivity |

| 2-(Phenyl)-4-(methyl)oxazoline | Methyl group instead of ethoxy | Simpler structure; less steric hindrance |

These compounds exhibit varying degrees of biological activity based on their substituents, making them valuable for comparative studies in medicinal chemistry .

Q & A

Q. What are the recommended analytical techniques for quantifying 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one in pharmaceutical research?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are validated methods for quantification. Ensure a ≥90% purity threshold (HPLC) and use standards stored at 2–8°C to maintain stability. Method optimization should include column selection (e.g., reverse-phase C18 for HPLC) and temperature gradients to resolve degradation products (e.g., decarboxylation at 94–96°C) .

Q. How is this compound synthesized, and what are critical reaction parameters?

A common route involves condensation of ethoxymethylene derivatives with 2-phenyl-2-oxazolin-5-one precursors. Key parameters include:

- Refluxing in polar aprotic solvents (e.g., DMF or acetic acid) for 2–4 hours.

- Stoichiometric control of sodium acetate (0.02 mol) to stabilize intermediates.

- Recrystallization from DMF-ethanol mixtures to achieve ≥90% purity .

Q. What spectroscopic methods are suitable for structural characterization?

- UV-Vis/Raman : Detect π→π* transitions in the ethoxymethylene group (e.g., cis/trans isomer differentiation via preresonance Raman) .

- NMR : Use NMR to resolve oxazolinone ring carbons (δ 160–180 ppm) and ethoxy methylene protons (δ 1.2–1.4 ppm).

- Mass Spectrometry : Confirm molecular weight (217.22 g/mol) via ESI+ or MALDI-TOF .

Q. How should researchers handle discrepancies in reported melting points?

The compound decomposes at 94–96°C, but variations arise from heating rates or impurities. Validate purity via HPLC before thermal analysis. For decomposition-prone batches, use differential scanning calorimetry (DSC) to monitor thermal events .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound with sulfur ylides?

Reaction pathways depend on ylide nucleophilicity and steric effects. For example:

- Dimethyloxosulfonium methylide undergoes nucleophilic attack at the carbonyl carbon, leading to ring opening and azide intermediates.

- Dimethylsulfonium phenacylide forms spirocyclopropanes or γ-pyrone derivatives via [2+1] cycloaddition, influenced by substituent electronic effects (e.g., electron-withdrawing groups favor pyrone formation) .

Q. How can researchers address contradictions in spectral data for cis/trans isomers?

Steric hindrance in the cis isomer alters π-conjugation, shifting UV-Vis absorption maxima by 10–15 nm compared to the trans form. Use time-resolved Raman spectroscopy to track isomerization kinetics under controlled pH (e.g., 4–6) and temperature (25–40°C) .

Q. What in vivo models utilize this compound for studying immunological responses?

The compound induces eosinophilic esophagitis (EoE) in L2-IL5 transgenic mice. Key protocol steps:

- Administer 0.5–1 mg oxazolone in ethanol via oral gavage.

- Monitor eosinophil infiltration in esophageal tissue at 7–14 days using histopathology (H&E staining) .

Q. What strategies optimize synthetic yields of 4-substituted oxazolinone derivatives?

- Substrate Design : Electron-rich aryl groups (e.g., p-methoxyphenyl) enhance electrophilicity at the methylene position.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent Effects : High-polarity solvents (e.g., acetonitrile) improve regioselectivity in thiazole coupling reactions .

Q. How does the compound act as a sensitizing agent in toxicological studies?

It haptenizes skin proteins via Michael addition at the α,β-unsaturated ketone moiety, triggering Th2-mediated hypersensitivity. Validate sensitization using murine local lymph node assays (LLNA) with EC₃ values <10% .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.